(Chloromethyl)(ethyl)chloranium
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Overview
Description
(Chloromethyl)(ethyl)chloranium is an organochlorine compound characterized by the presence of both chloromethyl and ethyl groups attached to a chloronium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(ethyl)chloranium typically involves the reaction of chloromethyl methyl ether with ethyl chloride in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloronium ion. The general reaction scheme is as follows:
ClCH2OCH3+C2H5ClZnCl2this compound+CH3OH
Industrial Production Methods
Industrial production of this compound involves large-scale chloromethylation reactions using continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction temperature and pressure. The use of surfactant micelles in oil-water biphasic systems has also been explored to enhance the efficiency of the chloromethylation process .
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)(ethyl)chloranium undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydroxyl radicals and other reactive oxygen species. The reactions are typically carried out at ambient temperature and pressure.
Substitution: Nucleophilic substitution reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: The major products include chloromethyl ethyl ether and various chlorinated byproducts.
Substitution: The major products depend on the nucleophile used, but common products include alcohols, ethers, and other substituted organic compounds.
Scientific Research Applications
(Chloromethyl)(ethyl)chloranium has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing chloromethyl and ethyl groups into organic molecules, facilitating the synthesis of complex organic compounds.
Pharmaceuticals: The compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of (Chloromethyl)(ethyl)chloranium involves the formation of a highly reactive chloronium ion, which can undergo electrophilic substitution reactions with various nucleophiles. The chloronium ion acts as an electrophile, attacking electron-rich sites on organic molecules and forming covalent bonds. This reactivity is exploited in organic synthesis to introduce chloromethyl and ethyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: This compound is similar in structure but lacks the ethyl group.
Bis(chloromethyl) ether: This compound contains two chloromethyl groups and is used in the synthesis of polymers and other industrial chemicals.
Benzyl chloromethyl ether: This compound contains a benzyl group in place of the ethyl group and is used in the synthesis of pharmaceuticals and other fine chemicals.
Uniqueness
(Chloromethyl)(ethyl)chloranium is unique due to the presence of both chloromethyl and ethyl groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to participate in both electrophilic and nucleophilic reactions makes it a valuable reagent in various chemical processes .
Properties
CAS No. |
37160-91-1 |
---|---|
Molecular Formula |
C3H7Cl2+ |
Molecular Weight |
113.99 g/mol |
IUPAC Name |
chloromethyl(ethyl)chloranium |
InChI |
InChI=1S/C3H7Cl2/c1-2-5-3-4/h2-3H2,1H3/q+1 |
InChI Key |
QNTDXKIMPNLLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Cl+]CCl |
Origin of Product |
United States |
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